2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Description
2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid (CAS: 900015-43-2; Molecular formula: C₁₅H₈ClF₃N₂O₂; Molecular weight: 340.69 g/mol) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 8 and 6, respectively. A benzoic acid moiety is attached at position 2 of the imidazopyridine ring via a phenyl linker. This structure confers unique physicochemical properties, such as moderate aqueous solubility (enhanced in hydrate forms) and stability under physiological conditions .
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by methods for analogous imidazopyridine derivatives . Its primary applications include use as a pharmaceutical intermediate and a metabolite of pesticides like fluazaindolizine, where it is formed via hydrolysis .
Properties
IUPAC Name |
2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-11-5-8(15(17,18)19)6-21-7-12(20-13(11)21)9-3-1-2-4-10(9)14(22)23/h1-7H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLJMVYNVVTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid typically involves multiple steps. One common method starts with the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions . This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They often involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its role as a selective agonist for the human Constitutive Androstane Receptor (CAR), which is implicated in drug metabolism and cancer progression. The compound was shown to activate CAR without affecting other nuclear receptors, suggesting a targeted therapeutic potential against certain cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds, including this specific benzoic acid derivative, displayed notable antibacterial effects against various strains of bacteria. The zone of inhibition was measured against Pseudomonas aeruginosa, indicating its potential use in developing new antimicrobial agents .
Case Study: Synthesis and Testing
A case study involved the synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives and their evaluation for biological activity. The synthesized compounds were tested for their efficacy against cancer cell lines and showed promising results in inhibiting cell proliferation . This research underscores the importance of structural modifications in enhancing biological activity.
Herbicidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as herbicides. Research indicates that imidazo[1,2-a]pyridine derivatives can act as herbicides due to their ability to inhibit specific enzyme pathways in plants. This opens avenues for developing environmentally friendly herbicides with reduced toxicity to non-target organisms .
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored. Its unique chemical properties allow it to act as a functional monomer that can enhance the thermal stability and mechanical properties of polymers. Studies have shown that polymers modified with this compound exhibit improved resistance to thermal degradation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, its nematicidal activity is attributed to its ability to disrupt the nervous system of nematodes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. Below is a comparative analysis of key derivatives:
Key Observations:
- Bioactivity : The benzoic acid derivative’s free carboxylic acid group may enhance receptor binding via ionization, whereas ester derivatives (e.g., acetate, ethyl ester) act as prodrugs with improved membrane permeability .
- Solubility: The hydrate form of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exhibits superior aqueous solubility compared to non-hydrated analogs .
- Binding Affinity : Cyclohexanecarboxylate derivatives (e.g., Compound 4) show strong binding to GLP-1 receptors (−7.25 to −9.48 kcal/mol), suggesting that bulkier substituents enhance allosteric modulation .
Biological Activity
The compound 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid (CAS Number: 353258-35-2) is a member of the imidazopyridine family, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 264.59 g/mol. The structure includes a chloro group and a trifluoromethyl group, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.59 g/mol |
| CAS Number | 353258-35-2 |
| Melting Point | 188 °C |
| Purity | ≥97% |
Antimicrobial Activity
Recent studies have indicated that compounds within the imidazopyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL against both pathogens .
Anticancer Activity
The anticancer properties of imidazopyridine derivatives have been explored extensively. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For example, studies have shown that certain analogs can inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. Research has suggested that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For instance, the inhibition of cyclooxygenase enzymes or modulation of signaling pathways such as PI3K/Akt has been proposed as mechanisms through which these compounds exert their effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazopyridine derivatives. Modifications in the chemical structure can lead to significant changes in potency and selectivity:
- Chloro Substitution : The presence of a chloro group enhances lipophilicity and may improve binding affinity to target proteins.
- Trifluoromethyl Group : This group is known for increasing metabolic stability and can influence the compound's interaction with biological membranes.
- Benzoic Acid Moiety : The addition of a benzoic acid group may enhance the compound's ability to engage in hydrogen bonding with biological targets.
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Study on Antibacterial Efficacy : A recent study evaluated various imidazopyridine derivatives against resistant bacterial strains, demonstrating that modifications led to enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Trials : Clinical trials involving analogs showed promising results in reducing tumor size in preclinical models of breast cancer, suggesting potential for further development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid?
- Methodological Answer : Three primary methods are reported:
- Substitution Reactions : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form intermediates, achieving yields up to 94% under optimized conditions (solvent, temperature, reagent ratios) .
- One-Pot Ortoleva-King Reaction : Combines 2-aminopyridines and acetophenones in a tandem process, yielding 40–60% under neat conditions with iodine and NaOH .
- Copper-Catalyzed Three-Component Coupling (TCC) : Uses 2-aminopyridines, arylaldehydes, and alkynes, enabling modular synthesis of imidazo[1,2-a]pyridines .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. neat conditions) and catalyst loading (e.g., CuI in TCC) to improve yield.
Q. How can the structure of this compound be confirmed after synthesis?
- Analytical Techniques :
- 1H NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine core and trifluoromethyl substitution patterns .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass 296.0532 for related derivatives) .
- Elemental Analysis : Validate purity and stoichiometry.
Q. What are common impurities or byproducts during synthesis, and how are they identified?
- Byproducts :
- Unreacted intermediates (e.g., ethyl bromopyruvate residues) from substitution reactions .
- Isomeric side products from incomplete cyclization in one-pot syntheses .
- Detection : Use HPLC with UV/Vis or LC-MS to monitor reaction progress and isolate impurities.
Advanced Research Questions
Q. How does this compound interact with biological targets such as the GLP-1 receptor?
- Ligand Docking Studies : Computational modeling shows binding to transmembrane (TM) regions (e.g., TM6 and TM7) of active and inactive GLP-1R conformations. Key interactions include hydrophobic contacts with trifluoromethyl and chloro groups, supported by binding energies ranging from -7.16 to -9.48 Kcal/mol .
- Methodology : Use software like AutoDock Vina for docking simulations, validated by mutagenesis assays.
Q. Can derivatives of this compound be applied in fluorescent probe design?
- Fluorophore Design : Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) exhibit excited-state intramolecular proton transfer (ESIPT), enabling selective biothiol detection (e.g., cysteine over glutathione). Modifications to the benzoic acid moiety enhance Stokes shifts (up to 11,000 cm⁻¹) .
- Validation : Fluorescence lifetime imaging (FLIM) in HepG2 cells and zebrafish confirms low cytotoxicity and cellular permeability .
Q. How can solubility challenges in biological assays be addressed?
- Strategies :
- Co-solvents : Use DMSO or cyclodextrin derivatives.
- Salt Formation : Convert the benzoic acid group to sodium or potassium salts.
- Prodrug Derivatization : Esterify the carboxyl group to improve membrane permeability .
Q. What computational tools are used to resolve contradictions in spectroscopic data?
- Advanced NMR : 2D techniques (COSY, NOESY) clarify signal overlap in crowded spectra.
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and ESIPT behavior, reconciling experimental vs. theoretical data .
Q. What role does this compound play in allosteric modulation of receptors?
- Case Study : As an allosteric modulator of GLP-1R, it stabilizes inactive receptor conformations, reducing basal signaling. Binding poses near TM6 correlate with negative binding energies, suggesting competitive inhibition .
Tables for Key Data
| Synthetic Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Substitution Reactions | 87–94% | Ethanol, 110°C, 4–6 h | |
| Ortoleva-King One-Pot | 40–60% | Neat, I₂, NaOH, 100°C | |
| Cu-Catalyzed TCC | 60–75% | CuI, DMF, 80°C |
| Analytical Technique | Application | Reference |
|---|---|---|
| 1H NMR | Regiochemical confirmation | |
| HRMS | Molecular weight validation | |
| Fluorescence Spectroscopy | ESIPT characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
